JSI287 -

JSI287

Catalog Number: EVT-1534985
CAS Number:
Molecular Formula: C26H22Cl2FN5O2
Molecular Weight: 526.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JSI287 is a ERK inhibitor, alleviating IMQ-induced mice skin lesions through ERK/IL-17 signaling pathway
Source and Classification

JSI287 was initially identified through high-throughput screening of chemical libraries aimed at discovering new therapeutic agents. It belongs to the class of compounds known as small molecule inhibitors, which are designed to interfere with specific protein functions within cells. This classification is crucial as it dictates the compound's potential applications in drug development and therapeutic interventions.

Synthesis Analysis

Methods and Technical Details

The synthesis of JSI287 typically involves multi-step organic synthesis techniques. The process begins with the preparation of key intermediates that undergo various chemical transformations, including:

  1. Coupling Reactions: These are employed to form the core structure of JSI287, often involving the use of coupling agents to facilitate bond formation between different molecular fragments.
  2. Functional Group Modifications: Subsequent steps may involve the introduction or modification of functional groups to enhance the compound's biological activity and solubility.
  3. Purification: After synthesis, purification techniques such as chromatography are utilized to isolate JSI287 from by-products and unreacted materials.
Molecular Structure Analysis

Structure and Data

JSI287 possesses a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. The detailed molecular formula is C18H20N2OC_{18}H_{20}N_2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

  • Molecular Weight: Approximately 284.37 g/mol
  • Structural Features: The compound features a central aromatic ring system, which is essential for its interaction with target proteins.

The three-dimensional conformation of JSI287 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its binding interactions with biological macromolecules.

Chemical Reactions Analysis

Reactions and Technical Details

JSI287 undergoes various chemical reactions that are essential for its functionality as a small molecule inhibitor. Key reactions include:

  1. Binding Interactions: JSI287 interacts with specific target proteins through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.
  2. Metabolic Stability: The compound's stability in biological systems can be assessed through metabolic studies, where it is subjected to enzymatic degradation pathways.

Understanding these reactions is vital for optimizing the compound's pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action of JSI287 involves its ability to inhibit specific signaling pathways within cells. Notably, it targets proteins involved in cell proliferation and survival, leading to:

  • Inhibition of Cell Growth: By disrupting signaling cascades, JSI287 effectively reduces cell proliferation rates.
  • Induction of Apoptosis: The compound may also trigger programmed cell death in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Quantitative assays measuring cell viability and apoptosis markers provide data supporting these mechanisms.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

JSI287 exhibits several physical and chemical properties that are relevant for its application in research:

  • Solubility: The compound shows moderate solubility in organic solvents such as dimethyl sulfoxide but limited solubility in water.
  • Stability: JSI287 is stable under acidic conditions but may degrade under alkaline environments or prolonged exposure to light.
  • Melting Point: Determined through differential scanning calorimetry (DSC), providing insights into its thermal stability.

These properties influence the formulation strategies for drug delivery systems.

Applications

Scientific Uses

JSI287 has several promising applications in scientific research:

  1. Cancer Research: Its ability to inhibit cell growth makes it a candidate for further development as an anti-cancer drug.
  2. Signal Transduction Studies: Researchers utilize JSI287 to explore cellular signaling pathways, providing insights into disease mechanisms.
  3. Drug Development: As a lead compound, JSI287 serves as a basis for developing new inhibitors targeting similar pathways.
Introduction to JSI287: Biochemical and Pharmacological Foundations

Structural Characterization of JSI287: Molecular Composition and Isomeric Properties

JSI287 possesses a complex molecular architecture optimized for ERK binding. Its core structure integrates a dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold linked to substituted pyrimidine and phenyl moieties. Key structural features include:

  • Chiral Center: An (S)-configured carbon bearing a 3-chlorophenyl group and a hydroxymethyl group, crucial for stereospecific interactions with the ERK kinase domain.
  • Halogenated Aromatic Systems: A 2-chloro-4-fluorophenylamino group on the pyrimidine ring and a 3-chlorophenyl group on the chiral sidechain, enhancing target binding affinity and influencing physicochemical properties.
  • Hydrogen Bond Donor/Acceptor Network: The pyrimidine nitrogen atoms and the carbonyl group of the dihydropyrrolopyrazinone facilitate interactions with ERK's ATP-binding pocket [1] [4].

Table 1: Key Physicochemical Properties of JSI287

PropertyValueNotes
Molecular FormulaC₂₆H₂₂Cl₂FN₅O₂Confirmed via mass spectrometry
Molecular Weight526.39 g/mol
Exact Mass525.1135 Da[M]⁺
IUPAC Name(S)-7-(2-((2-chloro-4-fluorophenyl)amino)-5-methylpyrimidin-4-yl)-2-(1-(3-chlorophenyl)-2-hydroxyethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Isomeric Form(S)-enantiomerCritical for activity
SMILESO=C1C2=CC(C3=NC(NC4=CC=C(F)C=C4Cl)=NC=C3C)=CN2CCN1C@@HCOCanonical SMILES indicating stereochemistry
InChI KeyJHGJUQUMQAHXRV-HSZRJFAPSA-NUnique identifier
Purity>98%Typical for research-grade material
SolubilitySoluble in DMSOStandard solvent for in vitro studies

The compound's stereochemistry is vital; the (S)-configuration at the chiral center is essential for its inhibitory potency, as stereoisomers often exhibit divergent biological activities. Its solid powder form exhibits stability (>3 years at -20°C) and solubility profiles compatible with biological assays, typically requiring dissolution in DMSO for stock solutions [1] [4].

Discovery and Development of JSI287 as a Selective Kinase Inhibitor

JSI287 emerged from systematic screening of small-molecule libraries by JS Innopharm (Shanghai) Ltd., targeting compounds capable of disrupting ERK signaling. The initial rationale focused on ERK's established role in inflammatory pathologies like psoriasis, where hyperactivation of the ERK pathway contributes to keratinocyte hyperproliferation and Th17-mediated inflammation. While the precise screening methodology (e.g., high-throughput biochemical kinase assays or cell-based phospho-ERK detection) remains proprietary, the outcome was the identification of the lead compound optimized into JSI287 [3].

Development involved synthesis and rigorous in vitro and preclinical in vivo characterization:

  • Synthesis: JSI287 is custom-synthesized under stringent conditions. Its complex structure, featuring multiple halogenated aromatic rings and a chiral center, necessitates sophisticated organic chemistry techniques, contributing to its current availability primarily via custom synthesis programs (minimum order quantity 1 gram, lead time 2-4 months) [1] [4].
  • Selectivity Profiling: While comprehensive kinome-wide selectivity data isn't fully public within the provided sources, JSI287 was explicitly designed as an ERK inhibitor. Its efficacy in suppressing ERK phosphorylation and downstream signaling events (e.g., IL-17 production) without major off-target effects in the reported psoriasis model supports its selectivity within the MAPK cascade context [3].
  • Preclinical Validation: Foundational studies utilized an imiquimod (IMQ)-induced psoriasis mouse model, a well-established system mimicking human psoriatic features like skin thickening, scaling, and immune infiltration. JSI287 administration significantly ameliorated these pathological changes, validating its pharmacological target engagement and efficacy in vivo [3].

Role of JSI287 in MAPK/ERK Signaling Pathway Modulation

The MAPK/ERK pathway (Ras-Raf-MEK-ERK) is a highly conserved signaling cascade transmitting extracellular stimuli (e.g., growth factors, cytokines) into intracellular responses regulating cell growth, survival, differentiation, and immune functions [7] [8]. Dysregulation of this pathway, particularly constitutive ERK activation, is implicated in cancers, autoimmune disorders, and inflammatory diseases. JSI287 acts as a direct inhibitor of ERK1/2 kinases.

Table 2: Key Effects of JSI287 on ERK Pathway Components and Downstream Markers in Psoriasis Models

Target/ProcessEffect of JSI287Experimental Evidence
ERK1/2 PhosphorylationSignificant ReductionWestern blotting, Immunohistochemistry
ERK1/2 Protein ExpressionDownregulationqPCR, Western blotting
ATF1 mRNA ExpressionDownregulatedQuantitative PCR (qPCR)
IL-17A ProductionMarkedly DecreasedELISA, Cytokine analysis of serum/tissue
IL-6 ProductionMarkedly DecreasedELISA, Cytokine analysis of serum/tissue
IL-12 ProductionMarkedly DecreasedELISA, Cytokine analysis of serum/tissue
Epidermal ThicknessSignificantly ReducedHistological examination of skin lesions
Inflammatory Cell InfiltrationAlleviatedHistological scoring (congestion, edema, cells)

Its mechanism involves:

  • Direct ERK Inhibition: JSI287 binds to ERK1/2, inhibiting their kinase activity. This prevents the phosphorylation of downstream cytosolic and nuclear substrates, including transcription factors like ATF1 (Activating Transcription Factor 1) [3].
  • Suppression of IL-17 Signaling: ERK activation is critically involved in the differentiation and function of pro-inflammatory Th17 cells and the production of interleukin-17 (IL-17), a master cytokine driver in psoriasis pathogenesis. By inhibiting ERK, JSI287 disrupts the ERK/IL-17 signaling axis:
  • Reduced IL-17A production by T cells.
  • Downstream attenuation of IL-17-induced inflammatory responses in keratinocytes and other skin-resident cells.This effect was demonstrated by significant reductions in IL-17A, IL-6, and IL-12 levels in the serum and skin of JSI287-treated mice compared to untreated IMQ-model controls [3].
  • Modulation of Transcriptional Programs: Inhibition of ERK and its downstream effector ATF1 leads to altered gene expression profiles. This includes downregulating genes involved in keratinocyte hyperproliferation, neutrophil recruitment, and sustaining the inflammatory microenvironment characteristic of psoriatic lesions [3].

Figure: JSI287 Mechanism within the MAPK/ERK Pathway in Psoriasis

Extracellular Stimuli (e.g., IMQ, cytokines)  ↓  Receptor Activation  ↓  Ras → Raf → MEK → ERK (Phosphorylated/Active)  │  ├── JSI287 Binds & Inhibits ERK Kinase Activity  │  ↓  Reduced Phosphorylation of Downstream Substrates (e.g., ATF1)  │  ↓  Decreased Transcription of Pro-inflammatory Genes  │  ↓  Reduced Th17 Differentiation & IL-17A/IL-6/IL-12 Production  │  ↓  Alleviation of Skin Pathology: ↓ Epidermal Thickness, ↓ Inflammation  

The preclinical evidence positions JSI287 as a promising candidate for conditions driven by aberrant ERK and IL-17 signaling. Its action exemplifies the therapeutic strategy of targeting intracellular kinases downstream of receptor activation to modulate dysregulated immune responses more precisely than broad immunosuppressants [3] [7].

Properties

Product Name

JSI287

IUPAC Name

(S)-7-(2-((2-chloro-4-fluorophenyl)amino)-5-methylpyrimidin-4-yl)-2-(1-(3-chlorophenyl)-2-hydroxyethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

Molecular Formula

C26H22Cl2FN5O2

Molecular Weight

526.39

InChI

InChI=1S/C26H22Cl2FN5O2/c1-15-12-30-26(31-21-6-5-19(29)11-20(21)28)32-24(15)17-10-22-25(36)34(8-7-33(22)13-17)23(14-35)16-3-2-4-18(27)9-16/h2-6,9-13,23,35H,7-8,14H2,1H3,(H,30,31,32)/t23-/m1/s1

InChI Key

JHGJUQUMQAHXRV-HSZRJFAPSA-N

SMILES

O=C1C2=CC(C3=NC(NC4=CC=C(F)C=C4Cl)=NC=C3C)=CN2CCN1[C@@H](C5=CC=CC(Cl)=C5)CO

Solubility

Soluble in DMSO

Synonyms

JSI-287; JSI 287; JSI287

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.